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Cat. No.: B1668581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Carpindolol is a multifaceted pharmaceutical agent recognized for its activity as a beta-

adrenergic blocker and its modulatory effects on the serotonin receptor system. This technical

guide provides a comprehensive overview of the chemical structure, pharmacological

properties, and a proposed synthetic route for Carpindolol. Quantitative data on its receptor

binding affinities and functional activity are presented in a structured format. Detailed

descriptions of its known signaling pathways are accompanied by explanatory diagrams

generated using Graphviz. While a definitive, publicly documented synthesis protocol for

Carpindolol remains elusive, a chemically sound synthetic pathway is proposed based on

established organic chemistry principles and analogous reactions for similar molecular

scaffolds.

Chemical Structure and Identification
Carpindolol is chemically identified as Isopropyl 4-{2-hydroxy-3-[(2-methyl-2-

propanyl)amino]propoxy}-1H-indole-2-carboxylate.[1] Its core structure consists of an indole

ring system, a characteristic feature of many biologically active compounds, linked to a

propanolamine side chain which is common to many beta-blockers.
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Identifier Value Reference

IUPAC Name

Isopropyl 4-{2-hydroxy-3-[(2-

methyl-2-

propanyl)amino]propoxy}-1H-

indole-2-carboxylate

[1]

CAS Number 39731-05-0 [1]

Molecular Formula C₁₉H₂₈N₂O₄ [1]

Molecular Weight 348.44 g/mol [1]

SMILES

CC(C)OC(=O)C1=CC2=C(N1)

C=CC=C2OCC(CNC(C)

(C)C)O

[1]

InChI

InChI=1S/C19H28N2O4/c1-

12(2)25-18(23)16-9-14-15(21-

16)7-6-8-17(14)24-11-

13(22)10-20-19(3,4)5/h6-9,12-

13,20-22H,10-11H2,1-5H3

[1]

Pharmacological Profile
Carpindolol exhibits a dual pharmacological action, functioning as a non-selective beta-

adrenergic receptor antagonist and displaying specific activities at serotonin receptor subtypes.

This profile suggests its potential therapeutic applications in cardiovascular disorders and

conditions modulated by the serotonergic system.

Quantitative Pharmacological Data
The following table summarizes the available quantitative data on Carpindolol's interaction

with its primary molecular targets.
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Receptor Parameter Value Reference

5-HT₁B Receptor pKd 8.53 [2]

pKB (Antagonist) 8.0 [2]

5-HT₁D Receptor pEC₅₀ (Agonist) 5.91 [2]

pKd 6.37 [2]

Note: Specific binding affinity data (e.g., Ki values) for beta-adrenergic receptors for

Carpindolol are not readily available in the public domain. The data presented is for serotonin

receptors.

Signaling Pathways
Beta-Adrenergic Blockade: As a beta-blocker, Carpindolol competitively inhibits the binding of

catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors (β₁ and β₂).

This action in the heart (primarily β₁) leads to a decrease in heart rate, myocardial contractility,

and blood pressure. In other tissues, blockade of β₂ receptors can have various effects. The

canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced

intracellular cyclic adenosine monophosphate (cAMP) levels.
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Beta-Adrenergic Receptor Antagonism by Carpindolol.

Serotonin Receptor Modulation: Carpindolol demonstrates a unique profile at serotonin

receptors, acting as an antagonist at the 5-HT₁B receptor and an agonist at the 5-HT₁D

receptor.[1][2] Both of these receptors are G-protein coupled receptors that, upon activation,

typically inhibit adenylyl cyclase.

5-HT₁B Receptor Antagonism: By blocking the 5-HT₁B receptor, Carpindolol prevents

serotonin from binding and initiating the downstream signaling cascade. This can lead to an

increase in the release of other neurotransmitters.

5-HT₁D Receptor Agonism: As an agonist at the 5-HT₁D receptor, Carpindolol mimics the

action of serotonin, leading to the inhibition of adenylyl cyclase and a decrease in cAMP

levels.
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Dual Modulation of Serotonin Receptors by Carpindolol.
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Synthesis of Carpindolol
A detailed, peer-reviewed synthesis protocol specifically for Carpindolol is not readily available

in the current scientific literature. However, a plausible synthetic route can be proposed based

on the well-established synthesis of structurally related beta-blockers, particularly those with an

indole core like Pindolol. The proposed synthesis involves the reaction of a substituted indole

precursor with an epoxide-containing side chain, followed by reaction with tert-butylamine.

Proposed Synthetic Pathway
The synthesis of Carpindolol can be envisioned in two main stages:

Synthesis of the Epoxide Intermediate: Preparation of isopropyl 4-(oxiran-2-ylmethoxy)-1H-

indole-2-carboxylate.

Ring-Opening of the Epoxide: Reaction of the epoxide intermediate with tert-butylamine to

yield Carpindolol.

Isopropyl 4-hydroxy-1H-indole-2-carboxylate

Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate

Alkylation

Epichlorohydrin
(Base) Carpindolol

Epoxide Ring Opening

tert-Butylamine

Click to download full resolution via product page

Proposed Synthetic Route for Carpindolol.

Detailed Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on standard organic synthesis

procedures for analogous compounds. These protocols would require optimization and

validation in a laboratory setting.

Step 1: Synthesis of Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate
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Materials: Isopropyl 4-hydroxy-1H-indole-2-carboxylate, epichlorohydrin, a suitable base

(e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g.,

dimethylformamide or acetone).

Procedure:

To a solution of isopropyl 4-hydroxy-1H-indole-2-carboxylate in the chosen solvent, the

base is added portion-wise at a controlled temperature (e.g., 0 °C) to form the

corresponding phenoxide.

Epichlorohydrin is then added to the reaction mixture, and the temperature is gradually

increased and maintained until the reaction is complete (monitored by Thin Layer

Chromatography).

The reaction mixture is then quenched with water and the product is extracted with an

organic solvent (e.g., ethyl acetate).

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered,

and concentrated under reduced pressure.

The crude product can be purified by column chromatography to yield the desired epoxide

intermediate.

Step 2: Synthesis of Carpindolol

Materials: Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate, tert-butylamine, and a

suitable solvent (e.g., ethanol or isopropanol).

Procedure:

The epoxide intermediate is dissolved in the chosen solvent, and an excess of tert-

butylamine is added.

The reaction mixture is heated to reflux and maintained at this temperature until the

starting material is consumed (monitored by TLC).

The solvent and excess tert-butylamine are removed under reduced pressure.
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The resulting residue is dissolved in an appropriate organic solvent and washed with water

to remove any remaining impurities.

The organic layer is dried, filtered, and concentrated.

The crude Carpindolol can be purified by recrystallization from a suitable solvent system

to yield the final product.

Conclusion
Carpindolol is a pharmacologically interesting molecule with a dual mechanism of action as a

beta-blocker and a modulator of serotonin 5-HT₁B and 5-HT₁D receptors. Its chemical

structure, featuring an indole core, provides a scaffold for its diverse biological activities. While

quantitative data on its serotonergic activity is available, further research is needed to fully

characterize its binding profile at adrenergic receptors and to elucidate its complete

pharmacokinetic and pharmacodynamic properties. The proposed synthetic route offers a

viable pathway for its preparation, which can be a starting point for medicinal chemists and

process development scientists. This technical guide serves as a foundational resource for

professionals in the field of drug discovery and development interested in Carpindolol and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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